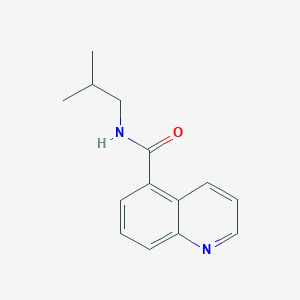
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Wirkmechanismus
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is a selective inhibitor of PDE4D, which is an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation. This compound has also been shown to reduce the levels of beta-amyloid by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the levels of beta-amyloid in the brain, which may help to slow the progression of the disease. This compound has anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is that it is a potent and selective inhibitor of PDE4D, which makes it a useful tool for studying the role of cAMP signaling in the brain. However, one limitation of this compound is that it has relatively low solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of PDE4D, which could lead to the development of more effective treatments for Alzheimer's disease. Another area of interest is the investigation of the anti-inflammatory effects of this compound, which may have broader implications for the treatment of neuroinflammatory diseases. Finally, the use of this compound as a research tool for studying cAMP signaling in the brain could lead to new insights into the mechanisms underlying cognitive function and memory formation.
Synthesemethoden
The synthesis of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide involves several steps, including the reaction of 3-bromophenol with 2-methoxybenzaldehyde to form 3-(2-methoxyphenyl)prop-2-en-1-ol, which is then reacted with 4-bromobutanoyl chloride to form this compound. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of the disease, and has also been shown to reduce the levels of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-16-9-3-2-8-15(16)19-17(20)10-5-11-22-14-7-4-6-13(18)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLBOWLYMMCRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
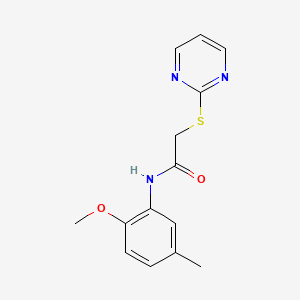
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
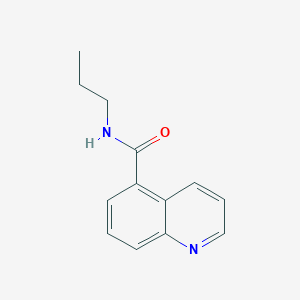

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)
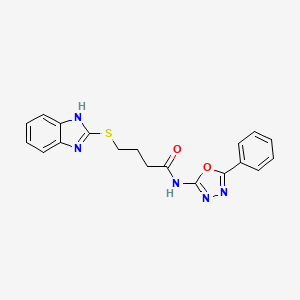
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)

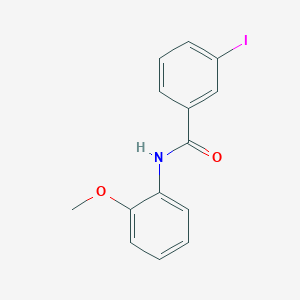
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
